molecular formula C8H8BrClO B6156823 2-(2-bromo-5-chlorophenyl)ethan-1-ol CAS No. 947614-94-0

2-(2-bromo-5-chlorophenyl)ethan-1-ol

Cat. No.: B6156823
CAS No.: 947614-94-0
M. Wt: 235.5
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Description

2-(2-bromo-5-chlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrClO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-5-chlorophenyl)ethan-1-ol typically involves the reduction of 2-(2-bromo-5-chlorophenyl)ethanone. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in anhydrous ether at room temperature, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reduction reactions on a larger scale, with appropriate adjustments to reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-5-chlorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(2-bromo-5-chlorophenyl)ethanone or 2-(2-bromo-5-chlorophenyl)ethanal.

    Reduction: 2-(2-bromo-5-chlorophenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-5-chlorophenyl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-5-chlorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-chlorophenyl)ethan-1-ol
  • 2-(2-bromo-6-chlorophenyl)ethan-1-ol
  • 2-(2-bromo-5-fluorophenyl)ethan-1-ol

Uniqueness

2-(2-bromo-5-chlorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

947614-94-0

Molecular Formula

C8H8BrClO

Molecular Weight

235.5

Purity

95

Origin of Product

United States

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